N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide
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Overview
Description
N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide is a chemical compound with a complex structure that includes a morpholine ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methylmorpholine with an appropriate acylating agent to introduce the oxopropanimidamide moiety. The hydroxy group is then introduced through a subsequent reaction, often involving hydroxylamine or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxopropanimidamide moiety can be reduced to form amines or other reduced products.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-3-(2-ethylmorpholin-4-yl)-3-oxopropanimidamide
- N’-hydroxy-3-(2-methylpiperidin-4-yl)-3-oxopropanimidamide
- N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxobutanimidamide
Uniqueness
N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide is unique due to its specific combination of functional groups and the presence of the morpholine ring
Properties
IUPAC Name |
N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-6-5-11(2-3-14-6)8(12)4-7(9)10-13/h6,13H,2-5H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJYVQBQXMPOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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